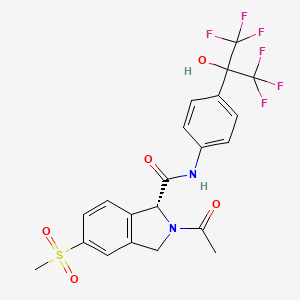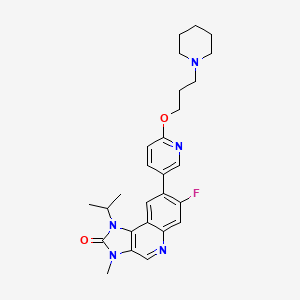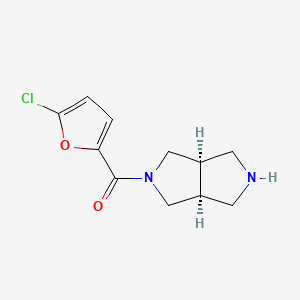
Azido-PEG10-acid
Descripción general
Descripción
Azido-PEG10-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. This compound is highly water-soluble and is commonly used in various chemical and biological applications due to its ability to form stable triazole linkages through click chemistry . The azide group is reactive with alkyne, BCN, and DBCO groups, making it a versatile reagent for bio-conjugation and drug development .
Mecanismo De Acción
Target of Action
Azido-PEG10-acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups . The result of this reaction is a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a complex with an E3 ubiquitin ligase and a target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media . This property can enhance the bioavailability of drugs that incorporate this compound.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage . This linkage is formed through a click chemistry reaction with molecules containing Alkyne, DBCO, or BCN groups . The formation of this linkage allows for the selective degradation of target proteins when this compound is used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by the presence of molecules containing Alkyne, DBCO, or BCN groups, as these are necessary for the click chemistry reaction that forms the triazole linkage . Additionally, the presence of an E3 ubiquitin ligase and a target protein is necessary for the action of PROTACs synthesized using this compound .
Análisis Bioquímico
Biochemical Properties
Azido-PEG10-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules through its azide group. The copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction allows this compound to form stable triazole linkages with molecules containing alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These interactions are essential for the selective degradation of target proteins via the ubiquitin-proteasome system .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins . The use of this compound in PROTACs allows for precise control over protein levels within cells, leading to significant changes in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. By forming stable triazole linkages with target proteins and E3 ubiquitin ligases, this compound enables the recruitment of the ubiquitin-proteasome system to degrade specific proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The azide group in this compound is crucial for these binding interactions and the subsequent degradation of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider when conducting experiments. This compound is generally stable under recommended storage conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In vitro and in vivo studies have shown that the degradation of target proteins facilitated by this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively promote the degradation of target proteins without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in PROTAC synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages . The presence of the azide group allows this compound to participate in click chemistry reactions, which are essential for the selective degradation of target proteins . These interactions can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, facilitating its distribution within the cellular environment . This compound’s localization and accumulation are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . These localization patterns are crucial for the compound’s effectiveness in promoting the degradation of target proteins and influencing cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azido-PEG10-acid is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxylic acid groups
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Azido-PEG10-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of copper catalysts to form stable triazole linkages (CuAAC). .
Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Activators used in amide bond formation reactions.
Major Products Formed:
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines
Aplicaciones Científicas De Investigación
Azido-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bio-conjugates
Biology: Employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the production of functionalized polymers and nanomaterials.
Comparación Con Compuestos Similares
- Azido-PEG1-acid
- Azido-PEG2-acid
- Azido-PEG3-acid
- Azido-PEG4-acid
- Azido-PEG5-acid
- Azido-PEG6-acid
- Azido-PEG7-acid
- Azido-PEG8-acid
- Azido-PEG9-acid
- Azido-PEG12-acid
- Azido-PEG24-acid
- Azido-PEG36-acid
Comparison: Azido-PEG10-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives, this compound offers enhanced solubility and flexibility, making it suitable for a wider range of applications. Longer PEG derivatives, while offering increased solubility, may result in decreased reactivity and specificity .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQXCSLUSWFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)


![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

